molecular formula C20H20N4O3 B2877620 tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 799838-67-8

tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2877620
CAS No.: 799838-67-8
M. Wt: 364.405
InChI Key: DKQYEQBUEUPXIP-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:

  • A pyrrolo[2,3-b]quinoxaline core, a bicyclic system combining pyrrole and quinoxaline rings.
  • A tert-butoxycarbonyl (Boc) protecting group at position 2.
  • A 2-amino substituent at position 2.
  • A furan-2-ylmethyl group at position 1, introducing a heteroaromatic moiety.

This compound is of interest due to the structural versatility of the pyrroloquinoxaline scaffold, which is widely explored in medicinal chemistry and materials science. Its synthesis likely involves multi-step protocols similar to those described for analogs in and , such as CuCl₂-catalyzed cyclization or lithiation reactions .

Properties

IUPAC Name

tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-20(2,3)27-19(25)15-16-18(23-14-9-5-4-8-13(14)22-16)24(17(15)21)11-12-7-6-10-26-12/h4-10H,11,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYEQBUEUPXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to modify its functional groups, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives with enhanced biological properties.

Scientific Research Applications

tert-Butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and viral infections due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituents at positions 1 and 3. Key comparisons include:

Compound Name Position 1 Substituent Position 3 Substituent Key Properties/Applications
Target Compound Furan-2-ylmethyl tert-butyl ester Potential corrosion inhibition, drug design
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,5-Dimethoxyphenyl Ethyl ester Higher hydrophilicity due to methoxy groups
tert-butyl 2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate 4-Fluorobenzyl tert-butyl ester Enhanced metabolic stability (fluorine effect)
Butyl 2-amino-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate 4-Methoxybenzyl Butyl ester Improved solubility vs. tert-butyl analogs
Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate Cyclohexylmethyl Ethyl ester Increased steric bulk; potential CNS activity

Key Observations :

Physicochemical Properties

Data from analogs () suggest the following trends:

Property Target Compound (Predicted) tert-butyl 2-amino-1-[4-(trifluoromethoxy)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-[(1-methylindol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate
Molecular Weight ~408.4 g/mol 444.4 g/mol 554 g/mol
LogP ~3.5–4.0 5.6 4.2
Melting Point 160–170°C (estimated) Not reported 169–173°C
Spectral Features IR: ~3260 (NH), 1765 cm⁻¹ (ester C=O) 1H-NMR: δ 1.34 (s, Boc), 7.2–8.0 (aromatic) 1H-NMR: δ 0.75 (t, CH₃), 3.68 (s, N–CH₃)

Insights :

  • The furan-2-ylmethyl group may lower LogP compared to trifluoromethoxy-phenyl analogs (e.g., 5.6 in ) due to reduced hydrophobicity .
  • IR and NMR data align with Boc-protected amino and ester functionalities observed in analogs .
Corrosion Inhibition

Quinoxaline derivatives, such as 2-amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC), exhibit >90% inhibition efficiency for steel in acidic media via adsorption at metal-electrolyte interfaces . The target compound’s amino group and furan moiety may similarly facilitate chemisorption, though the tert-butyl ester could reduce solubility in aqueous environments compared to AHPQC’s nitrile group .

Pharmacological Potential

Pyrroloquinoxalines are explored for kinase inhibition and anticancer activity. For example:

  • Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate () has shown promise in CNS drug discovery due to its lipophilic cyclohexyl group .
  • The furan-2-ylmethyl substituent in the target compound may enhance binding to enzymes like cytochrome P450, leveraging furan’s role in prodrug activation .

Biological Activity

tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the furan moiety and tert-butyl group contributes to its unique chemical properties, potentially enhancing solubility and bioavailability.

Chemical Formula

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O3_{3}
  • Molecular Weight: 272.30 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity: Compounds with similar structures have shown significant antitumor effects by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Antiviral Properties: Some derivatives have demonstrated antiviral activity against various viruses, suggesting that this compound may also inhibit viral replication through similar pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical biological processes, which can lead to therapeutic effects in various diseases.

Antitumor Activity

A study investigated the antitumor efficacy of pyrroloquinoxaline derivatives, including related compounds to this compound. Results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC50_{50} values ranging from 5 to 20 µM depending on the specific structural modifications made to the core structure .

Antiviral Activity

In another study focusing on antiviral properties, derivatives of this compound were tested against HIV and other viral pathogens. The results demonstrated promising activity with EC50_{50} values in the low micromolar range (e.g., 3.98 µM for anti-HIV activity), suggesting potential for development as antiviral agents .

Comparative Biological Activity Table

Activity TypeCompoundIC50_{50} / EC50_{50} (µM)References
AntitumorRelated Pyrroloquinoxaline5 - 20
Antiviral (HIV)Derivative3.98
Enzyme InhibitionVariousVaries

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